4-氯-8-甲基-1,5-萘啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

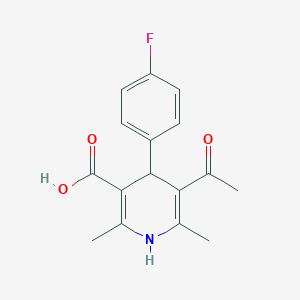

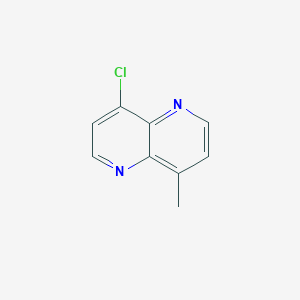

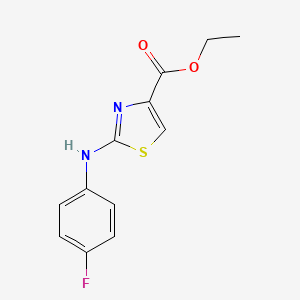

4-Chloro-8-methyl-1,5-naphthyridine is a chemical compound with the CAS Number: 1360704-47-7 . It has a molecular weight of 178.62 . It is a powder in physical form .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-8-methyl [1,5]naphthyridine . The InChI code for this compound is 1S/C9H7ClN2/c1-6-2-4-12-9-7 (10)3-5-11-8 (6)9/h2-5H,1H3 .Chemical Reactions Analysis

1,5-Naphthyridines, including 4-Chloro-8-methyl-1,5-naphthyridine, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . This reaction occurs through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .科学研究应用

化学合成和反应性

4-氯-8-甲基-1,5-萘啶作为化学合成中的中间体,表现出多样化的反应模式。它用于通过钯催化的交叉偶联反应制备各种取代的萘啶,展示了其在构建复杂分子结构中的用途。该化合物与不同含氨基的反应突出了其在合成潜在的可逆抑制剂中的多功能性,尽管它们的药理学意义可能不同 (Björk et al., 1996)。此外,它在不同条件下与亲核试剂的相互作用导致单氨基和二氨基取代的衍生物,表明其在生成不同化学实体方面的潜力 (Sirakanyan et al., 2014)。

金属配合物的配体开发

4-氯-8-甲基-1,5-萘啶的结构柔韧性有助于配体用于金属配合物的开发,促进了配位化学的发展。它加工成二齿和三齿配体,促进了异配体单核和双核 Ru(II) 配合物的构建。研究这些配合物的电子吸收、氧化还原性质和催化潜力,提供了金属中心之间通讯的见解,以及配体设计对复杂行为的影响 (Singh & Thummel, 2009)。

光致发光材料

使用 4-氯-8-甲基-1,5-萘啶衍生物合成四羰基(萘啶基氨基甲酰基)铼(I) 和四羰基(萘啶基酰胺基)铼(I) 配合物证明了其在创建光致发光材料中的作用。这些配合物表现出独特的发光特性,在光学和电子器件新材料的开发中具有潜在应用。对其光物理行为的研究丰富了无机化学和材料科学领域 (Zuo et al., 2003)。

安全和危害

作用机制

Target of Action

4-Chloro-8-methyl-1,5-naphthyridine is a derivative of the 1,5-naphthyridine class of compounds . These compounds are known to exhibit a variety of biological activities . .

Mode of Action

1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the biological activity of 1,5-naphthyridines , it is plausible that this compound could interact with various biochemical pathways.

Result of Action

Given the biological activity of 1,5-naphthyridines , it is plausible that this compound could have various effects at the molecular and cellular level.

属性

IUPAC Name |

4-chloro-8-methyl-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABZGVZBFFYKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C(=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867381.png)

![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2867382.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)